N,N'-Bis({[(prop-2-EN-1-YL)carbamothioyl]amino})hexanediamide
Description
N,N'-Bis({[(prop-2-en-1-yl)carbamothioyl]amino})hexanediamide is a bis-urea derivative featuring a hexanediamide backbone substituted with allyl (prop-2-en-1-yl) carbamothioyl groups. This compound is characterized by:
- Molecular formula: Likely $ C{16}H{24}N6O2S_2 $ (based on structural analogs).
- Functional groups: Two thiourea moieties linked to allyl groups and a central adipamide chain.
The allyl groups confer reactivity (e.g., polymerization or electrophilic addition), while the thiourea motifs may enable metal coordination or hydrogen bonding, making it relevant in materials science or medicinal chemistry .
Properties
Molecular Formula |
C14H24N6O2S2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-[[6-oxo-6-[2-(prop-2-enylcarbamothioyl)hydrazinyl]hexanoyl]amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C14H24N6O2S2/c1-3-9-15-13(23)19-17-11(21)7-5-6-8-12(22)18-20-14(24)16-10-4-2/h3-4H,1-2,5-10H2,(H,17,21)(H,18,22)(H2,15,19,23)(H2,16,20,24) |
InChI Key |
MACWKPIZGNHWJC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NNC(=O)CCCCC(=O)NNC(=S)NCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis({[(prop-2-EN-1-YL)carbamothioyl]amino})hexanediamide typically involves the reaction of hexanediamide with prop-2-en-1-yl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis({[(prop-2-EN-1-YL)carbamothioyl]amino})hexanediamide involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis({[(prop-2-EN-1-YL)carbamothioyl]amino})hexanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N’-Bis({[(prop-2-EN-1-YL)carbamothioyl]amino})hexanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N,N’-Bis({[(prop-2-EN-1-YL)carbamothioyl]amino})hexanediamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can alter the activity of enzymes or other proteins. Additionally, its thioamide groups can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Structural Features
Key Observations :
Physicochemical Properties
Biological Activity
N,N'-Bis({[(prop-2-en-1-yl)carbamothioyl]amino})hexanediamide is a compound of significant interest due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by its dual amide functionalities and a prop-2-en-1-yl substituent. The molecular formula can be represented as C₁₄H₁₈N₄S, with a molecular weight of approximately 286.38 g/mol. The compound's structure is conducive to various interactions with biological macromolecules, influencing its activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The proposed mechanism of action for this compound involves the formation of reactive thiol intermediates that interact with cellular proteins, leading to disruption of cellular functions and eventual cell death. This mechanism is particularly relevant in its anticancer activity, where it targets key regulatory proteins involved in cell cycle progression.
Study 1: Evaluation of Antimicrobial Efficacy
In a controlled laboratory study, researchers tested the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated significant inhibition of bacterial growth, supporting its potential as an antimicrobial agent.
Study 2: Anticancer Activity in Animal Models
Another study focused on the anticancer properties of the compound in vivo using mouse models with induced tumors. Treatment with varying doses resulted in tumor size reduction and increased survival rates compared to control groups, indicating promising therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
